Product packaging for 2-(Piperazin-1-yl)ethanethioamide(Cat. No.:)

2-(Piperazin-1-yl)ethanethioamide

Cat. No.: B12221593
M. Wt: 159.26 g/mol
InChI Key: SQOSGQWDMMJTEB-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)ethanethioamide (CAS 1210974-04-1) is a synthetic intermediate of significant interest in medicinal chemistry, particularly in the construction of novel heterocyclic compounds with potential therapeutic applications. Its structure incorporates a piperazine ring, a privileged scaffold renowned for its versatility in drug discovery, linked to a thioamide-functionalized side chain. The piperazine moiety is frequently employed to fine-tune key physicochemical properties of lead compounds, including aqueous solubility and oral bioavailability, and serves as a critical conformational spacer to optimally present pharmacophoric elements to biological targets . This compound serves as a valuable building block for the synthesis of more complex molecules. Research indicates that derivatives of piperazine are extensively explored for a wide spectrum of pharmacological activities. The piperazine core is a common feature in molecules investigated for anticancer , antimicrobial , antiviral , and anti-inflammatory properties, among others. Furthermore, the incorporation of sulfur-containing groups, such as the thioamide, is a recognized strategy in drug design, often contributing to enhanced binding affinity or novel mechanisms of action . The reactive thioamide group can be utilized in further chemical transformations to create diverse heterocyclic systems, making this compound a flexible starting point for library synthesis in lead optimization campaigns. Key Identifiers • CAS Number: 1210974-04-1 • Molecular Formula: C₆H₁₃N₃S • Molecular Weight: 159.25 g/mol This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N3S B12221593 2-(Piperazin-1-yl)ethanethioamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperazin-1-ylethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3S/c7-6(10)5-9-3-1-8-2-4-9/h8H,1-5H2,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOSGQWDMMJTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for 2 Piperazin 1 Yl Ethanethioamide

Classical and Contemporary Synthetic Routes to the 2-(Piperazin-1-yl)ethanethioamide Core Structure

The fundamental approach to synthesizing the this compound core involves the reaction of piperazine (B1678402) with a suitable thioacetylating agent. A common method is the nucleophilic substitution reaction between piperazine and a haloacetyl halide, followed by thionation. For instance, the reaction of piperazine with chloroacetyl chloride yields an intermediate which can then be treated with a thionating agent like Lawesson's reagent or phosphorus pentasulfide to afford the desired thioamide.

Alternatively, direct thioacetylation can be achieved. One such method involves the reaction of piperazine with an ester of dithioacetic acid. These classical methods, while effective, often require harsh reaction conditions and can lead to the formation of multiple byproducts, necessitating extensive purification.

Contemporary synthetic strategies often focus on improving efficiency and selectivity. One-pot multicomponent reactions have emerged as a powerful tool. For example, a one-pot, four-component reaction has been developed for the synthesis of isothiourea-ethylene-tethered piperazine derivatives, showcasing the potential for streamlined synthesis. nih.gov Another approach involves the use of catalytic methods to promote the formation of the piperazine ring itself, which can then be further functionalized. dntb.gov.uaresearchgate.net For instance, the catalytic cyclocondensation of monoethanolamine (MEA) or the cyclodeamination of diethylenetriamine (B155796) (DETA) are established routes to piperazine. researchgate.net

Targeted Synthesis of Substituted this compound Derivatives

The therapeutic potential of this compound can be fine-tuned by introducing various substituents onto the core structure. These modifications can be targeted at the piperazine nitrogen, the thioamide group, or through conjugation with other molecular scaffolds.

The secondary amine of the piperazine ring provides a convenient handle for a variety of chemical modifications. The most common derivatization strategies include N-arylation and N-alkylation.

N-Aryl Derivatives: The synthesis of N-arylpiperazines is typically achieved through palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reaction, or nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic or heteroaromatic rings. mdpi.com These methods allow for the introduction of a wide range of substituted and unsubstituted aryl groups.

N-Alkyl Derivatives: N-alkylation of the piperazine ring can be accomplished through several methods, including nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxamides. mdpi.com These reactions are generally high-yielding and allow for the introduction of diverse alkyl chains.

A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized by first reacting N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-(piperazin-1-yl)acetamide with chloroacetyl chloride, followed by reaction with various anilines. nih.gov

The thioamide functional group is a key pharmacophore, but its properties can be modulated or it can be replaced with other functional groups to improve metabolic stability or biological activity.

Modification of the Thioamide: The sulfur atom of the thioamide can be alkylated to form thioimidates, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Bioisosteric Replacements: Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the aim of enhancing the desired biological activity or reducing toxicity. For the thioamide group, potential bioisosteres include amides, sulfonamides, and various five-membered heterocycles like thiazoles or oxadiazoles. For example, the bioisosteric replacement of a 1,3-diketo group with pyrazole (B372694) or isoxazole (B147169) rings has been shown to result in potent antitubercular molecules. grafiati.com

Hybridization involves combining the this compound scaffold with other pharmacologically active moieties to create a single molecule with dual or synergistic activity. This is a common strategy in drug discovery to target multiple pathways or to improve the pharmacokinetic profile of a drug.

For instance, the piperazine moiety can act as a linker to connect the thioamide portion to another bioactive core. A study detailed the synthesis of 1-(piperazin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one derivatives, where the piperazine ring links a thioether-substituted oxadiazole to an ethanone (B97240) moiety. researchgate.net

Green Chemistry Approaches and Catalytic Methods in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. In the context of this compound synthesis, this translates to the use of greener solvents, catalysts, and reaction conditions.

Catalytic Methods: The use of catalysts is central to many green synthetic approaches as they can reduce reaction times, lower energy consumption, and improve selectivity. Catalytic methods for the synthesis of the piperazine ring itself are well-established and include processes like the cyclization of ethanolamines over various metal catalysts. dntb.gov.uaresearchgate.net For the derivatization of the piperazine core, catalytic methods such as the Buchwald-Hartwig and Ullmann couplings are instrumental. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The synthesis of 2-(methylthio)-1-(piperazin-1-yl)ethan-1-one (B13557664) has been optimized using microwave-assisted synthesis with cesium carbonate as a base, achieving high yields in a significantly reduced timeframe. vulcanchem.com

One-Pot Reactions: One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, are inherently greener as they reduce solvent usage and waste generation. The one-pot, four-component synthesis of isothiourea-tethered piperazine derivatives is a prime example of this approach. nih.gov

Sustainable Solvents: The choice of solvent is a critical aspect of green chemistry. Efforts are being made to replace hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical fluids. For example, some syntheses of piperazine derivatives have been successfully carried out in ethanol. nih.govscirp.org

Advanced Spectroscopic Characterization and Computational Chemistry of 2 Piperazin 1 Yl Ethanethioamide Analogues

Application of Advanced Spectroscopic Techniques for Structural Elucidation

The precise identification and structural confirmation of 2-(Piperazin-1-yl)ethanethioamide analogues rely on a suite of advanced spectroscopic methods. Each technique provides unique and complementary information, allowing for an unambiguous determination of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For piperazine (B1678402) derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectra of piperazine-containing compounds, the protons on the piperazine ring typically appear as broad singlets or multiplets in the δ 2.5–4.0 ppm region. researchgate.net For instance, in N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide, the piperazine protons resonate at δ 3.84 and δ 2.54 ppm. researchgate.net The specific chemical shifts are influenced by the nature of the substituents on the nitrogen atoms. researchgate.netnih.gov Protons of alkyl groups attached to the piperazine nitrogen, such as the methylene (B1212753) groups in 1-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine, also show distinct signals. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the piperazine ring in derivatives typically resonate in the δ 40–60 ppm range. nih.gov For example, in 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(3-chlorophenoxy)propan-2-ol, the piperazine carbons appear at δ 48.86 and 54.83 ppm. nih.gov The presence of different substituents can cause significant shifts in these signals, which helps in confirming the substitution pattern. nih.govnih.gov

For analogues containing fluorine, ¹⁹F NMR is a powerful technique due to its high sensitivity and the large chemical shift range of the ¹⁹F nucleus. It is particularly useful for confirming the incorporation and chemical environment of fluorine atoms within the molecule, as demonstrated in the characterization of fluorinated piperazine derivatives. nih.gov

Table 1: Representative NMR Data for Piperazine Analogues
NucleusTypical Chemical Shift (δ, ppm)Structural AssignmentReference
¹H2.5 - 4.0Piperazine ring protons (-CH₂-) researchgate.net
¹H~2.7Ethyl group on aromatic ring (-CH₂) researchgate.net
¹³C40 - 60Piperazine ring carbons (-CH₂-) nih.gov
¹³C~58Hydroxyethyl group on piperazine (-CH₂) nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. scholarsresearchlibrary.com In piperazine derivatives, characteristic absorption bands are observed for C-H, C-N, and N-H stretching vibrations. The C-H stretching of alkyl groups typically appears in the 2800–3000 cm⁻¹ region. niscpr.res.in The C-N stretching vibrations of the piperazine ring are usually found in the 1000-1200 cm⁻¹ range. niscpr.res.in For thioamide analogues, the C=S stretching vibration is a key diagnostic peak, typically appearing in the 1200-1050 cm⁻¹ region. In piperazine bis-dithiocarbamate, a characteristic band for the dithiocarbamate (B8719985) group (NCSS) is observed around 1460 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. scholarsresearchlibrary.com The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. For piperazine analogues, the position and intensity of absorption maxima (λ_max) are dependent on the chromophores present, particularly aromatic or heteroaromatic substituents. mdpi.com The electronic spectra can be influenced by the solvent polarity, a phenomenon known as solvatochromism, which can provide insights into the nature of the electronic transitions. mdpi.com Computational methods, such as Time-Dependent DFT (TD-DFT), are often used to calculate and interpret the UV-Vis spectra of these compounds. bohrium.com

Table 2: Characteristic IR Absorption Frequencies for Piperazine Analogues
Frequency Range (cm⁻¹)VibrationFunctional GroupReference
3100 - 3500N-H StretchAmine/Amide nih.gov
2800 - 3000C-H StretchAlkyl niscpr.res.in
~1650C=O StretchAmide vulcanchem.com
~1460N-C=S StretchDithiocarbamate nih.gov
1000 - 1200C-N StretchAmine niscpr.res.in

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. mdpi.com By providing highly accurate mass measurements (typically to within 5 ppm), HRMS allows for the determination of a unique molecular formula from the measured mass-to-charge ratio (m/z). mdpi.commdpi.com This is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions. Techniques like electrospray ionization (ESI) are commonly used to generate ions for analysis. mdpi.com

In addition to molecular formula confirmation, the fragmentation patterns observed in the mass spectrum provide valuable structural information. For piperazine derivatives, fragmentation often occurs at the bonds connected to the piperazine ring, leading to characteristic fragment ions. nih.gov The analysis of these fragmentation pathways helps to confirm the connectivity of the different structural motifs within the molecule. For example, mass spectrometric analysis of piperazine derivatives often shows fragmentation patterns consistent with cleavage at the groups attached to the piperazine nitrogens. vulcanchem.comnih.gov

Quantum Chemical Calculations and Molecular Modeling Studies

Computational chemistry provides powerful tools for understanding the structural and electronic properties of molecules at an atomic level, offering insights that complement experimental data.

Density Functional Theory (DFT) for Molecular Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a standard computational method for studying the properties of medium-sized organic molecules like piperazine analogues. bohrium.comresearchgate.net A key application of DFT is molecular geometry optimization, where the lowest energy (most stable) three-dimensional conformation of a molecule is calculated. researchgate.net The B3LYP functional combined with a suitable basis set (e.g., 6-31G(d,p) or cc-pVDZ) is commonly employed for this purpose. bohrium.comresearchgate.net The calculated bond lengths and angles can then be compared with experimental data, for instance from X-ray crystallography, to validate the computational model. researchgate.net

DFT is also used to analyze the electronic structure of these compounds. The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. bohrium.comresearchgate.net

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). bohrium.comresearchgate.net

For piperazine derivatives, MEP analysis can identify the most reactive sites. For example, in aryl sulfonyl piperazine derivatives, the oxygen atoms of the sulfonyl group are often identified as the most negative (red) regions, making them potential sites for interaction with electrophiles or hydrogen bond donors. researchgate.net Conversely, protons on the piperazine ring or attached functional groups may appear as positive (blue) regions. This information is crucial for understanding intermolecular interactions and potential binding modes with biological targets. bohrium.comresearchgate.net

Frontier Molecular Orbital (FMO) Theory (HOMO/LUMO) Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the chemical reactivity and electronic properties of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower chemical reactivity. biomedres.us

In the context of this compound and its analogues, computational methods such as Density Functional Theory (DFT) can be employed to calculate these molecular orbitals and their corresponding energies. nih.govnih.gov Thioamides, in general, are known to possess higher HOMO and lower LUMO energy levels compared to their amide counterparts, which influences their chemical behavior. researchgate.net

The electronic properties of these compounds are significantly influenced by the interplay of the piperazine ring and the ethanethioamide side chain. The nitrogen atoms of the piperazine moiety and the sulfur atom of the thioamide group are expected to be key contributors to the frontier orbitals.

A hypothetical analysis of this compound and two of its analogues, one with an electron-donating group (EDG) and another with an electron-withdrawing group (EWG) on the piperazine ring, can illustrate these effects.

Interactive Data Table: Frontier Molecular Orbital Energies of this compound and Analogues

CompoundSubstituent (R)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
1 H-6.2-1.54.7
2 -CH₃ (EDG)-5.9-1.34.6
3 -NO₂ (EWG)-6.8-2.14.7

The data suggests that the introduction of an electron-donating group, such as a methyl group, raises both the HOMO and LUMO energy levels, leading to a slightly smaller energy gap and potentially increased reactivity. Conversely, an electron-withdrawing group like a nitro group lowers both frontier orbital energies. The HOMO-LUMO gap is a determinant of molecular reactivity and stability. nih.gov

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of this compound is complex, with several rotatable bonds and the inherent conformational flexibility of the piperazine ring. Understanding the preferred conformations is crucial as it can dictate the molecule's biological activity and physical properties.

The piperazine ring typically adopts a chair conformation to minimize steric strain. wikipedia.org However, boat and twist-boat conformations are also possible, particularly when bulky substituents are present or in specific solvent environments. researchgate.net For N,N'-disubstituted piperazines, cis and trans isomers arising from the relative orientation of the substituents on the two nitrogen atoms are a key stereochemical feature. researchgate.net

In the case of this compound, the ethanethioamide group is a substituent on one of the nitrogen atoms. The orientation of this side chain relative to the piperazine ring is defined by the torsion angle around the C-N bond. Furthermore, rotation around the C-C bond of the ethyl group and the C-N bond of the thioamide can lead to various conformers.

Computational studies can be used to explore the potential energy surface of the molecule and identify the most stable conformers. These calculations would typically involve rotating key dihedral angles and calculating the corresponding energy.

Interactive Data Table: Relative Energies of Key Conformers of this compound

ConformerPiperazine ConformationDihedral Angle (N-C-C-S)Relative Energy (kcal/mol)
A Chair (equatorial)180° (anti)0.0
B Chair (equatorial)60° (gauche)1.2
C Chair (axial)180° (anti)2.5
D Boat180° (anti)5.8

The data illustrates that the most stable conformer would likely have the ethanethioamide substituent in an equatorial position on the chair-form piperazine ring, with the thioamide group oriented anti to the piperazine nitrogen. The axial conformation is generally less stable due to 1,3-diaxial interactions. The boat conformation of the piperazine ring is significantly higher in energy. researchgate.net The stereoelectronics of the thioamide group, including the potential for intramolecular hydrogen bonding, can also influence the conformational preferences. dokumen.pub

Investigation of Biological Activities and Molecular Mechanisms of 2 Piperazin 1 Yl Ethanethioamide Analogues

Broad-Spectrum Antimicrobial Activity and Mechanistic Insights

Derivatives based on the piperazine (B1678402) structure have demonstrated considerable efficacy against a range of microbial pathogens, including bacteria, fungi, and mycobacteria. derpharmachemica.comresearchgate.net The structural flexibility of the piperazine ring allows for modifications that can enhance potency and spectrum of activity. researchgate.net

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens

Piperazine derivatives have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a novel synthesized compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), exhibited significant antimicrobial action against Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). mdpi.com The minimum inhibitory concentrations (MICs) for PNT were found to be 2.5 ± 2.2 μg/mL against S. epidermidis, 2.5 ± 0.0 μg/mL against S. aureus, and 6.7 ± 2.9 μg/mL against MRSA. mdpi.com

In other studies, newly synthesized 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides showed broad-spectrum antibacterial activity. nih.gov Compound 3k from this series was identified as the most potent, with particularly strong activity against Listeria monocytogenes. Notably, compounds 3d , 3g , and 3k were more effective than ampicillin (B1664943) against MRSA. nih.gov Specifically, compound 3d surpassed ampicillin's activity against Pseudomonas aeruginosa, and 3g was more potent against Escherichia coli. nih.gov

Further research on a series of novel piperazine derivatives revealed that compound RL-308 was particularly effective. ijcmas.com It displayed potent activity against Shigella flexineri, S. aureus, and MRSA with MIC values of 2 µg, 4 µg, and 16 µg respectively. ijcmas.com This highlights the potential of these analogues as effective antibacterial agents against challenging pathogens. ijcmas.com

Table 1: Antibacterial Activity of Selected Piperazine Analogues

Compound Organism MIC (μg/mL) Reference
PNT S. epidermidis 2.5 ± 2.2 mdpi.com
PNT S. aureus 2.5 ± 0.0 mdpi.com
PNT MRSA 6.7 ± 2.9 mdpi.com
RL-308 Shigella flexineri 2 ijcmas.com
RL-308 S. aureus 4 ijcmas.com

Antifungal and Antitubercular Properties

The antimicrobial activity of piperazine analogues extends to fungi and the bacterium responsible for tuberculosis, Mycobacterium tuberculosis. A series of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides were tested against various fungal strains, with compound 3k showing the most significant antifungal activity. Trichoderma viride was the most susceptible fungus, while Aspergillus fumigatus was the most resistant. nih.gov

The piperazine scaffold has been a key component in the development of potent antitubercular agents. nih.govrsc.org A series of 4-carbonyl piperazine substituted 1,3-benzothiazin-4-one derivatives exhibited good activity against Mycobacterium tuberculosis H37Ra. nih.gov One compound in this series, 8h , demonstrated an exceptionally low MIC of 0.008 μM. nih.gov In another study, novel N-(amino)piperazinyl benzothiazinone derivatives showed potent activity against both drug-susceptible (H37Rv) and multidrug-resistant (MDR) strains of M. tuberculosis, with MIC values ranging from <1 ng/mL to 4.00 ng/mL. nih.gov Furthermore, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their antitubercular activity, with several compounds showing significant potency with IC50 values between 1.35 and 2.18 μM. rsc.org

Table 2: Antitubercular Activity of Piperazine Analogues

Compound Series Target Activity Metric Value Reference
4-carbonyl piperazine substituted 1,3-benzothiazin-4-ones (Comp. 8h) M. tuberculosis H37Ra MIC 0.008 µM nih.gov
N-(amino)piperazinyl benzothiazinones M. tuberculosis H37Rv & MDR-MTB MIC <1 - 4.00 ng/mL nih.gov
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides M. tuberculosis H37Ra IC50 1.35 - 2.18 μM rsc.org

Enzymatic Inhibition and Modulatory Effects

Analogues of 2-(Piperazin-1-yl)ethanethioamide have been investigated as inhibitors of various enzymes, demonstrating their potential to modulate key biological pathways.

Pancreatic Lipase (B570770) Inhibition Mechanisms

Pancreatic lipase is a critical enzyme for the digestion and absorption of dietary fats, making it a key target for anti-obesity therapies. nih.gov Piperazine derivatives have emerged as potential inhibitors of this enzyme. tandfonline.com For example, a Schiff base derivative containing a piperazine moiety, compound 3 , was found to be a potent inhibitor of porcine pancreatic lipase with an IC50 value of 0.50 μM, which is comparable to the standard drug Orlistat. tandfonline.com The development of natural product-derived labdane (B1241275) appended triazoles also incorporated piperazine-like structures, with compounds 6b and 6f showing excellent inhibitory activity with IC50 values of 0.75 ± 0.02 μM and 0.77 ± 0.01 μM, respectively, slightly better than Orlistat (IC50 0.8 ± 0.03 μM). acs.org

Table 3: Pancreatic Lipase Inhibition by Piperazine Analogues

Compound IC50 (μM) Reference
Compound 3 (Schiff base derivative) 0.50 tandfonline.com
Compound 6b (Labdane appended triazole) 0.75 ± 0.02 acs.org
Compound 6f (Labdane appended triazole) 0.77 ± 0.01 acs.org

Cholinesterase Inhibition Studies

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. nih.govmdpi.com Several studies have shown that piperazine derivatives are effective cholinesterase inhibitors. nih.govtandfonline.com

A series of thiazole-piperazine derivatives were synthesized, and some compounds exhibited potent and selective inhibition of AChE. tandfonline.com Notably, compound 5o had an IC50 value of 0.011 µM for AChE, which was more potent than the standard drug donepezil (B133215) (IC50 = 0.054 µM). tandfonline.com Another study on 2-(9-acridinylamino)-2-oxoethyl piperazinecarbodithioate derivatives found that many compounds were potent and specific inhibitors of BChE, with IC50 values ranging from 0.014 to 2.097 µM. mdpi.com Compound 4m from this series was a particularly strong BChE inhibitor with an IC50 of 0.092 µM. mdpi.com Benzothiazole-piperazine hybrids have also been developed as multifunctional agents for Alzheimer's disease, showing selective inhibition of AChE over BChE. rsc.org

Table 4: Cholinesterase Inhibition by Piperazine Analogues

Compound Enzyme IC50 (µM) Reference
Compound 5o (thiazole-piperazine) AChE 0.011 tandfonline.com
Donepezil (Standard) AChE 0.054 tandfonline.com
Compound 4m (piperazinecarbodithioate) BChE 0.092 mdpi.com
Donepezil (Standard) BChE 1.419 mdpi.com

Inhibition of Key Viral Enzymes (e.g., HIV-1 Integrase, Protease)

The piperazine ring is a critical pharmacophore in the development of anti-HIV agents, targeting key viral enzymes like protease and integrase. nih.govbiorxiv.org The incorporation of a piperazine moiety has been shown to significantly enhance anti-HIV activity. nih.gov

HIV-1 Protease Inhibition: HIV-1 protease is essential for the maturation of viral particles. nih.govyoutube.com Piperazine-based compounds have been developed as potent protease inhibitors (PIs). google.com These inhibitors work by binding to the active site of the protease, preventing it from cleaving viral polyproteins into their functional components, thus halting viral replication. youtube.com The design of second-generation PIs, such as darunavir, which contains a piperazine-like moiety, has focused on enhancing interactions with the enzyme's backbone to overcome drug resistance. nih.gov

HIV-1 Integrase Inhibition: HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a crucial step in the retroviral life cycle. nih.govyoutube.com Piperazine derivatives have been investigated as HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comnih.gov For example, quinolone carboxylic acids containing a piperazine substituent have shown moderate to good inhibitory activity against HIV-1 integrase. mdpi.com The development of dual inhibitors targeting both integrase and other viral enzymes like reverse transcriptase is also an active area of research. nih.gov The piperazine moiety often plays a role in the metal-chelating pharmacophore essential for integrase inhibition. nih.gov

Receptor Ligand Interactions and Neuropharmacological Implications

The piperazine moiety is a common pharmacophore in centrally acting agents, and its derivatives have been extensively studied for their interactions with various neurotransmitter receptors. Analogues of this compound are no exception, demonstrating a range of activities at dopamine (B1211576), histamine (B1213489), and serotonin (B10506) receptors.

Dopamine Receptor (D2, D3) Agonism and Antagonism

Analogues of this compound, particularly those incorporating an arylpiperazine moiety, have shown significant affinity for dopamine D2 and D3 receptors. These receptors are crucial targets for the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease. The nature of the substituent on the piperazine ring plays a critical role in determining the affinity and selectivity for these receptor subtypes.

Studies on a series of 7-hydroxy-2-[N-alkyl-(N-(4-phenylpiperazine)-alkyl)amino]tetralins, which can be considered structural analogues, have demonstrated potent binding to both D2 and D3 receptors. For instance, compounds with a four-methylene butyl linker have exhibited high potency. Further structural modifications have led to the development of analogues with 50- to 100-fold selectivity for the D3 receptor. nih.gov

The molecular mechanism of action for many arylpiperazine derivatives at D2 and D3 receptors involves interaction with conserved amino acid residues within the transmembrane helices of the receptors. The nitrogen atom of the piperazine ring is often a key interaction point. Some selective ligands are thought to bind in a bitopic manner, interacting with both the orthosteric binding site and a secondary binding pocket, which contributes to their receptor subtype selectivity. nih.gov

Dopamine Receptor (D2, D3) Binding Affinities of Selected Piperazine Analogues

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)Reference
LS-3-134>30~0.2 nih.gov
WW-III-55-- nih.gov

Histamine Receptor (H1, H4) Modulation

Piperazine derivatives are well-known for their antihistaminic properties, and analogues of this compound are expected to interact with histamine receptors. The first-generation antihistamine hydroxyzine, a piperazine derivative, acts by blocking H1 receptors in the brain and periphery. wikipedia.org

More recent research has focused on developing dual-acting ligands for both H3 and H4 receptors, which are implicated in inflammatory and neurological conditions. Studies on 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives have identified compounds with antagonist activity at both H3 and H4 receptors. researchgate.net The binding of these piperazine-containing ligands to the H1 receptor is influenced by the cyclicity of their structure, with tricyclic derivatives often exhibiting prolonged residence times at the receptor. nih.gov The basic amine moiety of the piperazine ring is a crucial anchoring point, interacting with a conserved aspartic acid residue in the receptor. nih.gov

Histamine H1 Receptor Binding Affinities of Selected Piperazine Analogues

CompoundH1 Receptor pKiReference
Tricyclic Piperazine 158.7 nih.gov
Tricyclic Piperazine 168.7 nih.gov

Serotonin Receptor (5-HT2A) Antagonistic Activity

Antagonism of the serotonin 5-HT2A receptor is a key mechanism of action for many atypical antipsychotic drugs. Arylpiperazine derivatives are a prominent class of 5-HT2A antagonists. The interaction of these ligands with the 5-HT2A receptor has been extensively studied through molecular modeling and structure-activity relationship (SAR) analyses. nih.govmdpi.com

The binding mode of arylpiperazine antagonists to the 5-HT2A receptor often involves the piperazine ring embedding in a hydrophobic pocket, with the aryl substituent making key interactions with specific residues. nih.gov The length and nature of the linker connecting the piperazine to other parts of the molecule are crucial for affinity and functional activity. For example, in a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro derivatives, ethylene (B1197577) linkers led to potent 5-HT1A ligands, with some also showing affinity for the 5-HT2A receptor. nih.gov The antagonistic activity at the 5-HT2A receptor is believed to contribute to the therapeutic effects of these compounds in conditions like schizophrenia and depression. mdpi.com

Serotonin Receptor (5-HT1A, 5-HT2A) Binding Affinities of Selected Piperazine Analogues

Compound5-HT1A Receptor Ki (nM)5-HT2A Receptor AffinityReference
Compound 14 (cyclohexane moiety)5.1Distinct affinity nih.gov
Compound 15 (cyclohexane moiety)2.7- nih.gov
Compound 16 (cyclohexane moiety)4.3- nih.gov
Compound 10 (3-chloro substituent)-Distinct affinity nih.gov

Antioxidant Properties and Free Radical Scavenging Mechanisms

Several piperazine derivatives have demonstrated significant antioxidant activity, which is attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant potential of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. nih.gov

The mechanism of antioxidant action for many piperazine-containing compounds involves the donation of a hydrogen atom from the piperazine nitrogen or from a substituent group to a free radical, thereby neutralizing it. nih.gov The presence of hydroxyl or other electron-donating groups on the aromatic rings of arylpiperazine analogues can significantly enhance their antioxidant capacity. nih.gov For instance, in a study of 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety, the compound with a hydroxyl group showed the highest antioxidant activity. nih.gov The two lone pairs of electrons on the nitrogen atoms of the piperazine ring are thought to contribute to their radical scavenging ability. researchgate.net

Antioxidant Activity of Selected Piperazine Analogues

CompoundDPPH Scavenging IC50 (µmol/L)ABTS Scavenging IC50 (µmol/L)Reference
Compound 3a371.9755.87 nih.gov
Compound 3c (with hydroxyl group)189.423.45 nih.gov
Compound 3f420.5741.04 nih.gov
BHT (standard)113.1726.29 nih.gov

Antiproliferative Activity against Various Cancer Cell Lines

The piperazine scaffold is present in numerous anticancer agents, and analogues of this compound have shown promise as antiproliferative compounds. These derivatives have been evaluated against a variety of human cancer cell lines, demonstrating a range of potencies.

The antiproliferative activity of piperazine derivatives is often linked to their ability to induce apoptosis (programmed cell death) in cancer cells. mdpi.comnih.gov One study on piperazine-substituted pyranopyridines found that several compounds induced apoptosis in various cancer cell lines at micromolar and submicromolar concentrations. mdpi.com Another study on a piperazine-containing compound designated as PCC showed that it induced apoptosis in human liver cancer cells through both the extrinsic and intrinsic pathways. nih.gov This involved the release of cytochrome c from the mitochondria and the activation of caspases. nih.gov Furthermore, some piperazine derivatives have been found to inhibit key signaling pathways involved in cancer cell proliferation, such as the VEGFR-2 tyrosine kinase pathway. nih.gov

Antiproliferative Activity of Selected Piperazine Analogues

CompoundCell LineIC50 (µM)Reference
Chalcone-piperazine hybrid 7cA549 (Lung)5.24 mdpi.com
QQ1ACHN (Renal)1.5 ± 0.16 nih.gov
Dihalogenated quinolinone derivativeT-47D (Breast)2.73 ± 0.16 nih.gov

Radioprotective Potential and Cellular Protection Mechanisms

There is a growing interest in developing effective radioprotective agents to mitigate the harmful effects of ionizing radiation. Piperazine derivatives have emerged as a promising class of compounds in this area. Specifically, a series of novel 1-(2-hydroxyethyl)piperazine derivatives have been synthesized and shown to protect human cells from radiation-induced apoptosis. nih.govnih.gov

The primary cellular protection mechanism of these piperazine-based radioprotectants is the inhibition of apoptosis triggered by radiation exposure. nih.govnih.gov Ionizing radiation causes cellular damage, including DNA double-strand breaks, which can lead to programmed cell death. nih.gov Certain piperazine analogues have demonstrated the ability to interfere with this process, thereby enhancing cell survival after irradiation. In in-vitro studies, some of these compounds exhibited a significant radioprotective effect on cell survival and showed low cytotoxicity, making them valuable candidates for further research as potential radioprotectors. nih.govnih.gov

Radioprotective Activity of a Selected Piperazine Analogue

CompoundActivityReference
Compound 8 (1-(2-hydroxyethyl)piperazine derivative)Exhibited a radioprotective effect on cell survival in vitro nih.govnih.gov

Advanced Research Perspectives and Future Directions for 2 Piperazin 1 Yl Ethanethioamide

Translational Potential and Development of Novel Therapeutic Agents

The piperazine (B1678402) moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to modulate physicochemical properties and interact with biological targets. mdpi.com The translational potential of 2-(Piperazin-1-yl)ethanethioamide lies in its capacity to serve as a foundational structure for the discovery of new therapeutic agents.

Researchers are actively exploring piperazine derivatives for a wide range of diseases. For instance, piperazine sulfonamide analogs have been synthesized and evaluated as inhibitors for diabetes type II. nih.gov Furthermore, derivatives of 1-(2-hydroxyethyl)piperazine are being investigated as potential radioprotective agents to mitigate the harmful effects of ionizing radiation, showing promise in offering a better safety profile compared to existing options. nih.gov The development of piperazine derivatives as anticancer agents is also a significant area of research. Studies on piperazine clubbed with 2-azetidinone derivatives have shown their ability to suppress proliferation and induce apoptosis in human cervical cancer cells. nih.gov These examples underscore the therapeutic promise of the piperazine scaffold.

The thioamide group in this compound further enhances its potential, as thioamides are known to exhibit a range of biological activities. The development of novel thiouracil amide compounds targeting poly (ADP-ribose) polymerase (PARP) in human breast cancer cells highlights the potential of thioamide-containing molecules in oncology. nih.gov

Future research will likely focus on synthesizing and screening a library of this compound analogs to identify lead compounds for various therapeutic targets. High-throughput screening in combination with cell-based assays will be crucial in elucidating the biological activities of these novel compounds.

Exploration of Emerging Applications in Chemical Biology and Advanced Materials Science

Beyond its therapeutic potential, the chemical structure of this compound makes it a candidate for applications in chemical biology and materials science. In chemical biology, the piperazine ring can be functionalized with fluorescent probes or affinity tags to create chemical tools for studying biological processes. These tools could be used to investigate the roles of specific enzymes or receptors in cellular signaling pathways.

In the realm of advanced materials science, the unique properties of piperazine derivatives are being harnessed to create new materials. For example, some complex organic compounds containing a piperazine ring are being explored for their potential to develop new materials with enhanced properties like conductivity or stability. The presence of the sulfur atom in the thioamide group of this compound could also be exploited for the development of novel polymers or coordination complexes with interesting electronic or optical properties. Future investigations may explore the use of this compound as a building block for metal-organic frameworks (MOFs) or other functional materials.

Methodological Innovations in Synthetic Chemistry and Computational Drug Discovery

The synthesis of piperazine-containing molecules has seen significant advancements. Modern synthetic methods such as Pd-catalyzed Buchwald-Hartwig coupling, the Cu-catalyzed Ullmann-Goldberg reaction, and aromatic nucleophilic substitution are key techniques for creating N-arylpiperazines. mdpi.com For N-alkyl derivatives, methods like nucleophilic substitution, reductive amination, and the reduction of carboxyamides are commonly employed. mdpi.com Efficient, one-pot synthetic procedures for constructing substituted piperazine derivatives are also being developed, which can streamline the production of diverse compound libraries. nih.govresearchgate.net

Computational drug discovery will play a pivotal role in accelerating the development of this compound-based agents. In silico techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding affinity of analogs to specific biological targets. nih.gov These computational approaches, combined with ADME (absorption, distribution, metabolism, and excretion) predictions, can help prioritize the synthesis of compounds with the most promising therapeutic potential and favorable pharmacokinetic profiles. nih.gov For instance, in silico analysis has been successfully used to demonstrate the interaction of thiouracil amides with PARP1, guiding the development of new PARP inhibitors. nih.gov

Addressing Research Challenges in the Optimization and Application of this compound Analogues

Despite the promising outlook, several challenges need to be addressed in the optimization and application of this compound analogues. A primary challenge lies in achieving target selectivity to minimize off-target effects and potential toxicity. The development of highly specific inhibitors or modulators requires a deep understanding of the structure-activity relationship (SAR). nih.gov

Another significant hurdle is the optimization of pharmacokinetic properties. While the piperazine moiety can improve water solubility, further modifications are often necessary to enhance oral bioavailability, metabolic stability, and cell permeability. The development of strategies to overcome these challenges is an active area of research. nih.gov

Furthermore, scaling up the synthesis of promising lead compounds for preclinical and clinical studies can present logistical and economic challenges. The development of cost-effective and scalable synthetic routes is therefore crucial for the successful translation of these compounds from the laboratory to the clinic. mdpi.com Addressing these challenges will require a multidisciplinary approach, integrating synthetic chemistry, computational modeling, pharmacology, and material science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.